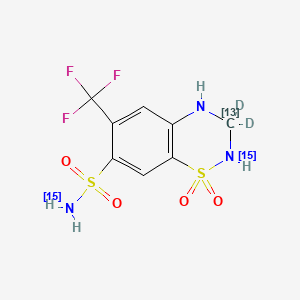
Hydroflumethiazide-15N2,13C,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroflumethiazide-15N2,13C,d2 is a stable isotope-labeled compound of Hydroflumethiazide. It is labeled with carbon-13, nitrogen-15, and deuterium (heavy hydrogen). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Hydroflumethiazide, a thiazide diuretic used to treat hypertension and edema .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroflumethiazide-15N2,13C,d2 involves the incorporation of stable isotopes into the Hydroflumethiazide molecule. The process typically includes the following steps:
Synthesis of Labeled Precursors: The labeled precursors, such as carbon-13, nitrogen-15, and deuterium-labeled reagents, are synthesized or procured.
Condensation Reaction: The labeled precursors undergo a series of condensation reactions to form the thiazide ring structure.
Final Assembly: The labeled thiazide ring is then coupled with other necessary components to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hydroflumethiazide-15N2,13C,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazide derivatives .
Aplicaciones Científicas De Investigación
Hydroflumethiazide-15N2,13C,d2 is widely used in scientific research for various applications:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of Hydroflumethiazide in the body.
Metabolic Profiling: It helps in identifying metabolic pathways and intermediates of Hydroflumethiazide.
Drug Development: The labeled compound is used in drug development to understand the pharmacokinetic and metabolic profiles of new drug candidates.
Biological Studies: It is used in biological studies to investigate the effects of Hydroflumethiazide on different biological systems
Mecanismo De Acción
Hydroflumethiazide-15N2,13C,d2, like its non-labeled counterpart, exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium and chloride reabsorption, leading to increased excretion of sodium, chloride, and water. The molecular target is the sodium-chloride symporter (SLC12A3), and the pathway involved is the regulation of electrolyte and fluid balance in the kidneys .
Comparación Con Compuestos Similares
Hydroflumethiazide-15N2,13C,d2 can be compared with other isotope-labeled thiazide diuretics, such as:
Hydrochlorothiazide-15N2,13C,d2: Similar in structure and function but differs in the specific isotopic labeling and pharmacokinetic profile.
Chlorothiazide-15N2,13C,d2: Another thiazide diuretic with similar applications but different chemical properties.
Bendroflumethiazide-15N2,13C,d2: Used for similar research purposes but has a different molecular structure and pharmacological effects.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C8H8F3N3O4S2 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |
InChI |
InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2,12+1,14+1 |
Clave InChI |
DMDGGSIALPNSEE-VVSBCMTCSA-N |
SMILES isomérico |
[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)[15NH2])S(=O)(=O)[15NH]1)[2H] |
SMILES canónico |
C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















